molecular formula C22H17AlO13 B12103657 Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate

Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate

Cat. No.: B12103657
M. Wt: 516.3 g/mol
InChI Key: SHJRELLQRVIXBR-UHFFFAOYSA-K
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Description

Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate is a complex organic compound that features a combination of aluminium ions and an anthracene derivative This compound is notable for its unique structure, which includes multiple hydroxyl groups, a carboxylate group, and an oxan ring

Properties

Molecular Formula

C22H17AlO13

Molecular Weight

516.3 g/mol

IUPAC Name

aluminum;6-carboxy-7-hydroxy-5-methyl-9,10-dioxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,2,4-triolate

InChI

InChI=1S/C22H20O13.Al/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);/q;+3/p-3

InChI Key

SHJRELLQRVIXBR-UHFFFAOYSA-K

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3[O-])[O-])C4C(C(C(C(O4)CO)O)O)O)[O-].[Al+3]

Origin of Product

United States

Preparation Methods

The synthesis of Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the anthracene derivative, followed by the introduction of hydroxyl and carboxylate groups through controlled reactions. The final step involves the coordination of aluminium ions to the organic framework under specific conditions, such as controlled pH and temperature.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.

    Biology: Investigated for its potential as an antioxidant due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The aluminium ions can coordinate with biological molecules, affecting their structure and function. The hydroxyl and carboxylate groups can participate in redox reactions, influencing cellular processes. The compound’s overall structure allows it to interact with multiple targets, leading to diverse biological effects.

Comparison with Similar Compounds

Similar compounds include other anthracene derivatives and aluminium complexes Compared to these compounds, Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate is unique due to its specific combination of functional groups and aluminium coordination

Biological Activity

Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate is a complex organic compound that combines aluminium ions with an anthracene derivative. This compound has garnered attention for its potential biological activities due to its unique structure, which includes multiple hydroxyl groups and a carboxylate group. This article explores the biological activity of this compound through various studies and findings.

Molecular Characteristics

PropertyValue
Molecular Formula C22H17AlO13
Molecular Weight 516.3 g/mol
IUPAC Name Aluminium; 6-carboxy-7-hydroxy-5-methyl-9,10-dioxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,2,4-triolate
InChI Key SHJRELLQRVIXBR-UHFFFAOYSA-K

The compound's structure is characterized by a complex arrangement that allows for various interactions within biological systems.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The presence of hydroxyl groups in its structure enables it to scavenge free radicals effectively. A study demonstrated that compounds with similar hydroxyl functionalities can reduce oxidative stress markers in cellular models .

Anti-inflammatory Effects

Preliminary studies have suggested potential anti-inflammatory properties of this compound. The aluminium coordination may modulate inflammatory pathways by interacting with signaling molecules involved in inflammation. This aspect warrants further investigation through in vivo studies to confirm its efficacy and mechanisms.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in certain cancer types. Mechanistic studies suggest that the compound may interfere with cell cycle regulation and promote oxidative damage to cancer cells .

The biological activity of this compound can be attributed to its ability to coordinate with various biological molecules. The aluminium ions can interact with proteins and nucleic acids, potentially altering their structure and function. Additionally, the redox-active nature of the hydroxyl groups allows for participation in electron transfer processes that can influence cellular signaling pathways .

Study 1: Antioxidant Activity Assessment

A study conducted on liposomal membranes demonstrated that Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[...]-anthracene compounds enhanced lipid peroxidation levels under oxidative stress conditions. This finding indicates the compound's dual role as an antioxidant and prooxidant depending on the cellular environment .

Study 2: In Vitro Cancer Cell Line Analysis

In vitro experiments using human breast cancer cell lines revealed that treatment with Aluminium(3+) 6,8-dihydroxy... resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups. The study highlighted the potential for this compound to serve as a lead candidate for further anticancer drug development .

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